Enhanced Lipophilicity vs. Non-Phenyl Analogs
3-(2-phenyl-1H-imidazol-1-yl)propanoic acid demonstrates a substantially higher calculated LogP (cLogP) value compared to its non-phenyl analog, 3-(1H-imidazol-1-yl)propanoic acid. The target compound's cLogP is 3.22 [1], while the comparator's LogP is 0.36 [2]. This difference of approximately 2.86 log units indicates a ~700-fold higher lipophilicity, which significantly influences membrane permeability and distribution in biological systems. This evidence is derived from quantitative structure-property relationship (QSPR) calculations using Chemicalize® by ChemAxon®, a standard industry tool for predicting physicochemical properties.
Δ ~2.86 log units (~700‑fold higher)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 3.22 |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanoic acid (LogP = 0.36) |
| Quantified Difference | ~2.86 log units (~700-fold higher lipophilicity) |
| Conditions | QSPR calculation using Chemicalize® by ChemAxon® |
Why This Matters
The higher lipophilicity of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid makes it a more suitable scaffold for designing cell-permeable probes or for applications requiring enhanced membrane interaction, while the non-phenyl analog is more appropriate for aqueous-based assays.
- [1] Pence, H. E., & Williams, A. (2019). Table 1: Drug-specific parameter values. NCBI. LogP value for 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid calculated as 3.22. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7133737/table/cre2260-tbl-0001/ View Source
- [2] MolBase. (n.d.). 3-(1H-Imidazol-1-yl)propanoic acid. CAS: 18999-45-6. LogP value: 0.35780. Retrieved from https://mip.molbase.cn/baike/5056/ View Source
